Vitaminb6impurity3

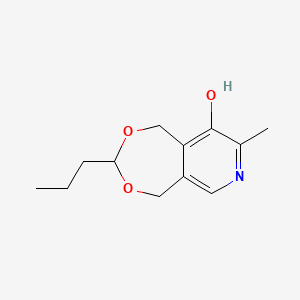

Description

BenchChem offers high-quality Vitaminb6impurity3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitaminb6impurity3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol |

InChI |

InChI=1S/C12H17NO3/c1-3-4-11-15-6-9-5-13-8(2)12(14)10(9)7-16-11/h5,11,14H,3-4,6-7H2,1-2H3 |

InChI Key |

FZABEONAMIQWGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1OCC2=CN=C(C(=C2CO1)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: Molecular Identity & Mechanistic Origin

Technical Whitepaper: Characterization, Detection, and Control of Vitamin B6 Impurity 3 (CAS 1385767-86-1)

Executive Summary In the high-precision landscape of pharmaceutical analysis, the identification of specific impurities within Vitamin B6 (Pyridoxine Hydrochloride) APIs is critical for compliance with ICH Q3A/B guidelines. While pharmacopoeial monographs (USP/EP) extensively detail common degradation products like 4-deoxypyridoxine, Impurity 3 (CAS 1385767-86-1) represents a distinct, lipophilic acetal derivative often overlooked in standard aqueous-phase screening.

Identified chemically as 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol , this impurity arises not from simple oxidation, but from a condensation reaction—likely involving butyraldehyde or a similar aldehyde source during specific synthetic protection steps or excipient interaction. This guide provides a definitive technical roadmap for the isolation, analytical separation, and toxicological assessment of this specific impurity.

1.1 Chemical Structure and Nomenclature Unlike the water-soluble core of Pyridoxine, Impurity 3 is characterized by the closure of the 4- and 5-hydroxymethyl groups into a seven-membered dioxepino ring. This modification significantly alters the molecule's polarity, shifting it from hydrophilic to lipophilic.

-

Chemical Name: 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol[1][5]

-

Molecular Formula: C₁₂H₁₇NO₃[2]

-

Structural Class: Cyclic Acetal / Pyridoxine Derivative

1.2 Formation Mechanism (The "Acetal Pathway") The formation of CAS 1385767-86-1 follows a classical acid-catalyzed acetalization pathway. This typically occurs when Pyridoxine is exposed to butyraldehyde (or a propyl-donating precursor) under acidic conditions. In synthetic organic chemistry, this reaction is often intentionally employed to protect the 4,5-positions during the synthesis of Pyridoxal-5-Phosphate (P5P), preventing unwanted phosphorylation at these sites.

-

Root Cause in API: Residual intermediate from P5P synthesis or cross-contamination with aldehyde-containing solvents/reagents.

-

Stability Context: The acetal linkage is stable in neutral/alkaline conditions but hydrolytically unstable in strong acids, reverting to Pyridoxine and the parent aldehyde.

Table 1: Physicochemical Comparison

| Feature | Pyridoxine (API) | Impurity 3 (CAS 1385767-86-1) | Implications for Analysis |

| Polarity (LogP) | -0.77 (Hydrophilic) | ~1.5 - 2.0 (Estimated) | Impurity 3 elutes much later in RP-HPLC. |

| Solubility | Water, Ethanol | Methanol, DCM, Ethyl Acetate | Requires organic extraction for recovery. |

| UV Max | ~290 nm | ~285-295 nm (Similar chromophore) | Standard UV detection is viable. |

| pKa (Pyridine N) | ~5.0 | ~5-6 (Slight shift due to ring constraint) | pH control in Mobile Phase is critical. |

Part 2: Visualization of Formation Pathway

The following diagram illustrates the acid-catalyzed condensation mechanism converting Pyridoxine to Impurity 3.

Figure 1: Acid-catalyzed condensation of Pyridoxine with Butyraldehyde forming the cyclic dioxepino ring of Impurity 3.[1][6][7]

Part 3: Analytical Strategy & Detection Protocol

3.1 The "Lipophilic Trap" in Method Development Standard USP methods for Pyridoxine use ion-pairing reagents (like hexanesulfonic acid) to retain the polar B6 molecule. However, CAS 1385767-86-1 is significantly less polar. In a standard isocratic run optimized for B6, Impurity 3 may elute in the column wash or carry over to the next injection, leading to "ghost peaks."

3.2 Recommended RP-HPLC Protocol To capture both the polar API and the lipophilic Impurity 3, a gradient method is mandatory.

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) + 0.1% Hexanesulfonic Acid (Ion pairing for B6).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 290 nm (Diode Array recommended for peak purity).

-

Temperature: 30°C.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |

| 0.0 | 95 | 5 | Retain Pyridoxine (RT ~4-5 min) |

| 5.0 | 95 | 5 | Isocratic hold |

| 15.0 | 40 | 60 | Elute Impurity 3 (RT ~12-14 min) |

| 20.0 | 40 | 60 | Column Wash |

| 21.0 | 95 | 5 | Re-equilibration |

3.3 Mass Spectrometry (LC-MS/MS) Confirmation For trace analysis (<0.1%), UV is insufficient.

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]⁺ = 224.13 m/z.

-

Key Fragment: 178 m/z (Loss of propyl chain/ring opening).

Part 4: Synthesis & Isolation (Reference Standard Generation)

To validate the method, you must generate the impurity in situ or synthesize it.

Protocol: Acid-Catalyzed Acetalization

-

Reactants: Dissolve 1.0 g Pyridoxine HCl in 20 mL anhydrous DMF.

-

Reagent: Add 1.5 equivalents of Butyraldehyde.

-

Catalyst: Add catalytic p-Toluenesulfonic acid (pTSA).

-

Condition: Stir at 60°C for 4 hours under Nitrogen.

-

Workup: Neutralize with NaHCO₃, evaporate solvent.

-

Purification: Flash chromatography (Silica gel), eluting with DCM:Methanol (95:5).

-

Validation: NMR (1H) must show the propyl triplet and the disappearance of free CH₂OH protons at positions 4 and 5.

Part 5: Regulatory & Toxicological Context (ICH M7)

5.1 Genotoxicity Assessment Impurity 3 contains a pyridine ring and an acetal ether linkage.

-

Alerts: It does not contain classical structural alerts (nitro, N-nitroso, epoxide) defined in ICH M7.

-

Metabolic Risk: In vivo hydrolysis (stomach acid) will release Butyraldehyde .

-

Butyraldehyde Toxicity: While an irritant, Butyraldehyde is generally not classified as a high-potency mutagen. However, strict control limits (TTC - Threshold of Toxicological Concern) usually apply if specific tox data is absent.

5.2 Control Limits

-

Reporting Threshold: 0.05% (Standard for APIs).

-

Identification Threshold: 0.10%.

-

Qualification Threshold: 0.15% (Requires tox studies if exceeded).

Part 6: Analytical Decision Workflow

Figure 2: Decision tree for confirming the presence of CAS 1385767-86-1 in Pyridoxine samples.

References

-

Biosynth Carbosynth . Vitamin B6 Impurity 3 (CAS 1385767-86-1) Product Monograph. Retrieved from .

-

BLD Pharm . 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol (CAS 1385767-86-1).[1] Retrieved from .

-

International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from .

-

Sriram Chem . Vitamin B6 Impurity Profiling and Standards. Retrieved from .[5][8]

-

PubChem . Pyridoxine Structure and Derivatives. National Library of Medicine. Retrieved from .

Sources

- 1. 1385767-86-1|8-Methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol|BLD Pharm [bldpharm.com]

- 2. 1385767-86-1 Vitamin B6 impurity 3 AKSci 7554EN [aksci.com]

- 3. VITAMIN B6 IMPURITY 3 Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. biosynth.com [biosynth.com]

- 5. Vitamin B6 Impurity 3 - SRIRAMCHEM [sriramchem.com]

- 6. 1006-21-9|6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridoxine EP Impurity B (HCl salt) - SRIRAMCHEM [sriramchem.com]

Advanced Impurity Profiling and Control Strategies for Pyridoxine Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for the characterization, quantification, and control of impurities in Pyridoxine Hydrochloride (Vitamin B6). Designed for analytical scientists and process engineers, this document synthesizes pharmacopeial standards (EP/USP) with mechanistic degradation insights. It prioritizes the control of 4-deoxypyridoxine (a potent antagonist) and Impurity A (a stability-indicating cyclic ether), offering validated protocols for their management.

The Impurity Landscape: Classification & Mechanisms

In the context of high-purity API manufacturing, Pyridoxine impurities are distinct in their toxicological implications and formation pathways. We categorize them into Process-Related Impurities (arising from the oxazole synthetic route) and Degradation Products (arising from thermal or photolytic stress).

Critical Impurities defined by EP/USP

The European Pharmacopoeia (Ph. Eur. 0245) and USP monographs identify two primary specified impurities. Understanding their structure is prerequisite to controlling them.

| Impurity Name | Common Name | Chemical Structure | Origin | Regulatory Limit |

| Impurity A | Cyclized Pyridoxine | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | Degradation (Acid-catalyzed dehydration) | NMT 0.10% |

| Impurity B | 4-Deoxypyridoxine | 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol | Process (Over-reduction / Side-reaction) | NMT 0.15% |

| Unspecified | Various | N/A | Degradation/Process | NMT 0.10% |

Mechanistic Pathways

-

Impurity A (The "Furo" Impurity): This is a stability-indicating marker.[1] Under acidic conditions or thermal stress, the hydroxyl group at position 3 and the hydroxymethyl group at position 4 undergo intramolecular dehydration. This forms a 5-membered dihydrofuran ring fused to the pyridine core. Its presence directly correlates with improper storage or excessive thermal exposure during drying.

-

Impurity B (The Antimetabolite): This is the most critical impurity toxicologically. It lacks the hydroxyl group at the 4-position (methyl instead of hydroxymethyl). Structurally, it mimics Pyridoxine closely enough to bind pyridoxal kinase but cannot be phosphorylated to the active co-enzyme PLP (pyridoxal 5'-phosphate). This competitive inhibition can induce Vitamin B6 deficiency symptoms (neuropathy, seizures).

Visualization: Impurity Formation Pathways

The following diagram illustrates the divergent pathways leading to the critical impurities.

Figure 1: Mechanistic origin of key Pyridoxine impurities. Red arrows indicate critical control points.

Analytical Strategy: Validated HPLC Protocol

To separate the highly polar Pyridoxine from its structurally similar impurities, standard C18 chromatography often fails to provide adequate retention or resolution. The industry standard (harmonized with EP/USP) utilizes Ion-Pair Chromatography .

Method Principle

The use of Sodium Hexanesulfonate (ion-pairing agent) increases the retention of the cationic pyridoxine and its amine-containing impurities on the hydrophobic stationary phase. Acidic pH (3.0) suppresses the ionization of the phenolic hydroxyls, sharpening peak shape.

Detailed Operating Conditions

-

Instrument: HPLC with UV-Vis / PDA Detector.

-

Column: End-capped Octadecylsilyl silica gel (C18), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).

-

Mobile Phase Preparation:

-

Dissolve 1.0 g of Sodium Hexanesulfonate (ion-pairing agent) in 1000 mL of water.

-

Add 10 mL of Glacial Acetic Acid.

-

Adjust pH to 3.0 using dilute Phosphoric Acid or NaOH.

-

Mix with Methanol in a ratio of 85:15 (Buffer:Methanol) .

-

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm (General Assay) or 210 nm (Impurity Profiling - higher sensitivity for non-aromatic side chains).

-

Injection Volume: 20 µL.

System Suitability Criteria (Self-Validating)

Before releasing any batch data, the system must pass these checks:

-

Resolution (Rs): NLT 2.5 between Pyridoxine and Impurity A (or nearest eluting peak).

-

Tailing Factor (T): NMT 1.5 for the Pyridoxine peak.[2]

-

RSD: NMT 2.0% for replicate injections of the standard.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for impurity determination ensuring data integrity.

Toxicological Assessment & Safety Margins

The strict control of impurities in Pyridoxine is not merely a quality metric but a safety imperative.

The 4-Deoxypyridoxine Risk

Impurity B (4-Deoxypyridoxine) is a classic "antivitamin."[4]

-

Mechanism: It is phosphorylated by pyridoxal kinase to 4-deoxypyridoxine-5-phosphate. This analog binds to the cofactor site of PLP-dependent enzymes (like Glutamate Decarboxylase) but cannot catalyze the reaction because it lacks the essential 4-aldehyde/4-hydroxymethyl group required for Schiff base formation with the substrate.

-

Clinical Consequence: High levels can induce seizures (by inhibiting GABA synthesis) and peripheral neuropathy.

-

Limit Justification: The pharmacopeial limit of 0.15% is set to ensure the intake of this antagonist remains well below the No-Observed-Adverse-Effect Level (NOAEL).

Impurity A (Furo-compound)

While less toxic than Impurity B, Impurity A represents a "degraded" molecule with no vitamin activity. Its presence indicates poor manufacturing control (excessive heat) or compromised packaging (moisture ingress leading to acid catalysis).

Mitigation Strategies in Manufacturing

To maintain impurities below the limits defined above, the following process controls are recommended:

-

pH Control during Crystallization: Avoid prolonged exposure to strongly acidic conditions at high temperatures to prevent the formation of Impurity A (cyclization).

-

Light Protection: Pyridoxine is photosensitive. All manufacturing and analytical steps must be performed under amber light or in opaque vessels to prevent degradation into Pyridoxal and subsequent oxidation products.

-

Raw Material Screening: Ensure the starting material (often 4-methyl-5-ethoxy-oxazole derivatives in the Diels-Alder route) is free of methylated impurities that could carry through to form Impurity B.

References

-

European Pharmacopoeia (Ph.[5][2][6][7] Eur.) . Monograph 0245: Pyridoxine Hydrochloride. Available at: [Link]

-

United States Pharmacopeia (USP) . Pyridoxine Hydrochloride Monograph. USP-NF Online. Available at: [Link]

-

Vanejevs, M. et al. (2023).[2] A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impact Factor. Available at: [Link]

-

Tramonti, A. et al. (2023).[2][4] 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12.[8] Microbiology. Available at: [Link]

-

Gregory, J. F. & Hiner, M. E. (1983). Thermal stability of vitamin B6 compounds in liquid model food systems. Journal of Food Science. Available at: [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyridoxine Hydrochloride (Ph. Eur., USP) pure, pharma grade [itwreagents.com]

- 6. ピリドキシン 塩酸塩 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. uspbpep.com [uspbpep.com]

- 8. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Comprehensive Impurity Profiling of Pyridoxine Hydrochloride

Abstract

This application note presents a detailed, stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of process-related and degradation impurities in pyridoxine hydrochloride (Vitamin B6) drug substances and products. Grounded in the principles of Quality by Design (QbD), this protocol is tailored for researchers, quality control analysts, and drug development professionals. It provides a comprehensive workflow, from sample preparation and forced degradation studies to the development of specific Multiple Reaction Monitoring (MRM) parameters. The methodology is designed to meet the stringent requirements of regulatory bodies, aligning with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation and impurity control.[1][2][3]

Introduction: The Imperative for Rigorous Impurity Profiling

Pyridoxine hydrochloride is a vital active pharmaceutical ingredient (API) used in a wide array of pharmaceutical formulations and dietary supplements.[1][4] The presence of impurities, which can originate from the synthetic route or arise from degradation during storage, can significantly impact the safety and efficacy of the final drug product.[1] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), mandate comprehensive impurity profiling to ensure patient safety and product quality.[2][3]

Traditional analytical techniques like HPLC with UV detection, while valuable, may lack the specificity and sensitivity required to detect and quantify structurally similar impurities at trace levels.[1] LC-MS/MS, with its superior selectivity and sensitivity, has emerged as the gold standard for impurity analysis.[5][6] This application note provides a field-proven, self-validating LC-MS/MS protocol that ensures the reliable separation, identification, and quantification of pyridoxine and its key impurities.

Foundational Principles: Scientific Integrity and Regulatory Compliance

The protocol herein is built upon the foundational principles of scientific integrity and adherence to global regulatory standards.

Expertise & Experience: A Mechanistic Approach

The selection of chromatographic and mass spectrometric parameters is not arbitrary but is based on a deep understanding of the physicochemical properties of pyridoxine and its potential impurities. For instance, the choice of a reversed-phase C18 column is predicated on the moderately polar nature of pyridoxine and its related compounds. The use of a formic acid modifier in the mobile phase is a deliberate choice to promote protonation of the analytes in the electrospray ionization (ESI) source, thereby enhancing signal intensity in positive ion mode.

Trustworthiness: A Self-Validating System

This protocol is designed as a self-validating system. The inclusion of forced degradation studies ensures that the method is "stability-indicating," as per ICH Q1A guidelines.[3] This means the method can unequivocally separate the API from any degradation products that may form under various stress conditions, thus providing confidence in the stability data generated. The validation of this method should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8]

Authoritative Grounding: Adherence to ICH Thresholds

The reporting, identification, and qualification of impurities are governed by the thresholds outlined in ICH Q3B(R2) for new drug products.[9][10][11] This protocol is designed to achieve limits of detection (LOD) and quantification (LOQ) that are well below the reporting threshold, ensuring that all relevant impurities can be monitored.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% | 0.5% |

| > 1 g | 0.05% | 0.15% | 0.25% |

| Table 1: ICH Q3B(R2) Thresholds for Impurities in New Drug Products.[9][10][11] |

Known Impurities of Pyridoxine Hydrochloride

A comprehensive impurity profiling strategy begins with the identification of potential impurities. These can be broadly categorized as synthesis-related impurities and degradation products.

-

Pyridoxine Impurity A (4-Deoxypyridoxine): A known process-related impurity.

-

Pyridoxine Impurity B: A pharmacopoeial specified impurity.[12][13]

-

Pyridoxal: A potential degradation product formed through oxidation of the primary alcohol group.[14][15][16]

-

Bispyridoxine: A potential impurity arising from the synthesis process.[13]

-

Other potential impurities as listed by commercial suppliers of pharmaceutical reference standards.[4][14]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of pyridoxine and its impurities.

Materials and Reagents

-

Pyridoxine Hydrochloride Reference Standard and impurity standards (if available)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Pyridoxine Hydrochloride tablets (for drug product analysis)

Sample Preparation

The goal of sample preparation is the complete extraction of the API and its impurities from the sample matrix with minimal interference.

4.2.1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pyridoxine Hydrochloride reference standard in 10 mL of a 50:50 (v/v) mixture of methanol and water.

-

Working Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the 50:50 methanol/water mixture.

-

Impurity Stock Solutions: Prepare individual stock solutions of known impurities in a similar manner. A mixed impurity stock solution can then be prepared.

4.2.2. Tablet Sample Preparation (for a 50 mg tablet)

-

Accurately weigh and finely powder not fewer than 20 tablets.

-

Transfer a portion of the powder equivalent to 50 mg of Pyridoxine Hydrochloride into a 50 mL volumetric flask.

-

Add approximately 30 mL of a 50:50 (v/v) methanol/water solution.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the same solvent.

-

Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][17] A target degradation of 5-20% is recommended to ensure that the primary degradation products are formed without excessive secondary degradation.[18]

-

Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 30 minutes.[19]

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 4 hours.[20]

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 24 hours.

After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions have been optimized for the separation and detection of pyridoxine and its key impurities.

Liquid Chromatography (LC) Parameters:

| Parameter | Value | Rationale |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation for positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 10 minutes | Ensures separation of early and late-eluting impurities. |

| Flow Rate | 0.3 mL/min | Suitable for the column dimensions. |

| Column Temperature | 40°C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | Minimizes column overload. |

Mass Spectrometry (MS) Parameters:

| Parameter | Value | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Pyridoxine and its impurities readily form [M+H]⁺ ions. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantification. |

| Capillary Voltage | 3.5 kV | Optimized for efficient ionization. |

| Source Temperature | 150°C | Standard source temperature. |

| Desolvation Temp. | 400°C | Ensures efficient solvent evaporation. |

| Gas Flow | Optimized for the specific instrument | Instrument-dependent parameter. |

MRM Transitions and Fragmentation Rationale

The selection of MRM transitions is critical for the specificity and sensitivity of the method. The following table provides proposed MRM transitions for pyridoxine and its key impurities. The fragmentation patterns are predicted based on established principles of mass spectrometry, where the most stable product ions are typically observed.[16][21][22][23]

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragmentation |

| Pyridoxine | 170.1 | 152.1 | Loss of H₂O |

| 134.1 | Loss of H₂O and H₂CO | ||

| Impurity A (4-Deoxypyridoxine) | 154.1 | 136.1 | Loss of H₂O |

| 118.1 | Loss of H₂O and H₂CO | ||

| Impurity B | 154.1 | 136.1 | Loss of H₂O |

| 121.1 | Loss of CH₃ and H₂O | ||

| Pyridoxal | 168.1 | 150.1 | Loss of H₂O |

| 122.1 | Loss of H₂O and CO |

Table 2: Proposed MRM Transitions for Pyridoxine and Key Impurities.

The fragmentation of pyridoxine typically involves the loss of a water molecule from the protonated molecular ion, leading to a stable product ion at m/z 152.1. A subsequent loss of formaldehyde from a hydroxymethyl group can also occur. This fragmentation logic is extended to the impurities. For example, pyridoxal, with a carbonyl group instead of a hydroxymethyl group at the 4-position, also readily loses water, resulting in a major product ion at m/z 150.1.

Data Analysis and System Suitability

Data should be acquired and processed using appropriate software. For quantification, a calibration curve should be constructed by plotting the peak area of the analyte against its concentration.

System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests. This includes:

-

Peak Tailing: Tailing factor for the pyridoxine peak should be ≤ 2.0.

-

Reproducibility: The relative standard deviation (RSD) for six replicate injections of the working standard solution should be ≤ 2.0%.

-

Resolution: The resolution between pyridoxine and its closest eluting impurity should be ≥ 1.5.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this application note.

Figure 1: Overall experimental workflow for pyridoxine impurity profiling.

Sources

- 1. Comprehensive and quantitative profiling of B vitamins and related compounds in the mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. sciex.com [sciex.com]

- 5. fda.gov [fda.gov]

- 6. lcms.cz [lcms.cz]

- 7. 4-脱氧吡哆醇 盐酸盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

- 12. eurl-pesticides.eu [eurl-pesticides.eu]

- 13. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyridoxal | C8H9NO3 | CID 1050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. massbank.eu [massbank.eu]

- 17. agilent.com [agilent.com]

- 18. sgs.com [sgs.com]

- 19. jgtps.com [jgtps.com]

- 20. rjptonline.org [rjptonline.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. m.youtube.com [m.youtube.com]

- 23. chemguide.co.uk [chemguide.co.uk]

Application Note: Stability Profiling of Vitamin B6 using Impurity 3

This guide details the protocol for utilizing Vitamin B6 Impurity 3 in stability studies.

Note on Chemical Identity: "Vitamin B6 Impurity 3" is a commercial designation used by major reference standard manufacturers (e.g., Biosynth, Veeprho) rather than a fixed Pharmacopoeial title (like EP Impurity A).

-

Primary Target: This guide focuses on CAS 1385767-86-1 (8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol), a specific acetal derivative often cited as Impurity 3.

-

Secondary Context: Users must verify if their specific "Impurity 3" refers to the succinyl ester (CAS 96181-47-4). The protocols below are adaptable but designed for the acetal impurity, which serves as a critical marker for excipient compatibility (aldehyde interaction).

Role of Impurity 3 as an Excipient-Interaction Marker

Introduction

In the development of Pyridoxine Hydrochloride (Vitamin B6) formulations, stability is often compromised not just by intrinsic degradation (light/oxidation) but by interaction with excipients. Vitamin B6 Impurity 3 (CAS 1385767-86-1) represents a class of condensation products formed when Pyridoxine reacts with aldehydic impurities (e.g., butyraldehyde residues) present in excipients or packaging.

Monitoring Impurity 3 is essential for:

-

Excipient Compatibility Profiling: Detecting reactive impurities in polyethylene glycols (PEGs) or flavorings.

-

Shelf-Life Prediction: Quantifying the rate of acetal formation under accelerated storage.

-

Regulatory Compliance: Meeting ICH Q3B(R2) thresholds for degradation products.

Technical Profile: Vitamin B6 Impurity 3

| Parameter | Specification |

| Common Name | Vitamin B6 Impurity 3 (Commercial Designation) |

| Chemical Name | 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol |

| CAS Number | 1385767-86-1 |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water |

| Origin | Condensation of Pyridoxine with butyraldehyde (or related aldehydes) |

Mechanism of Formation

Pyridoxine contains two hydroxymethyl groups at positions 4 and 5. In the presence of aldehydes (R-CHO) and acidic conditions (common in liquid formulations), these groups undergo cyclization to form a stable dioxepino ring.

Figure 1: Formation pathway of Impurity 3 via acetalization of Pyridoxine with aldehydic contaminants.

Experimental Protocol: Stability Study Implementation

Phase A: Preparation of Standard Solutions

Objective: Create accurate calibration standards for Relative Response Factor (RRF) determination.

-

Stock Solution A (Impurity 3):

-

Weigh 5.0 mg of Vitamin B6 Impurity 3 reference standard.

-

Dissolve in 2 mL Methanol (LC-MS grade) to ensure complete solubility.

-

Dilute to 50.0 mL with Mobile Phase A. (Concentration: 100 µg/mL).

-

-

Stock Solution B (Pyridoxine HCl):

-

Weigh 50.0 mg of Pyridoxine HCl API.

-

Dissolve and dilute to 50.0 mL with Mobile Phase A. (Concentration: 1000 µg/mL).

-

-

System Suitability Solution:

Phase B: HPLC Method Parameters (Stability Indicating)

This ion-pair RP-HPLC method is optimized to separate the polar API from the less polar acetal impurity.

| Parameter | Condition |

| Column | C18 End-capped (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Hexanesulfonic acid sodium salt (Ion-Pair) + 0.1% H₃PO₄ in Water (pH 2.8) |

| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-5 min: 95% A; 5-20 min: 95%→60% A; 20-25 min: 60% A; 25-30 min: 95% A |

| Detection | UV @ 290 nm (Isosbestic point approximation) & 254 nm |

| Column Temp | 30°C |

| Injection Vol | 20 µL |

Phase C: Spiking & Recovery Study

Objective: Validate the method's ability to recover Impurity 3 from the specific formulation matrix.

-

Placebo Preparation: Prepare the formulation matrix (excipients only) without Vitamin B6.

-

Spike: Add Vitamin B6 Impurity 3 Stock Solution to the placebo at three levels:

-

Level 1: Limit of Quantitation (LOQ).

-

Level 2: 100% of Specification Limit (e.g., 0.2%).[1]

-

Level 3: 150% of Specification Limit.

-

-

Analysis: Inject in triplicate. Calculate % Recovery.

-

Acceptance Criteria: 85.0% – 115.0% recovery.

-

Stability Study Workflow (Forced Degradation)

To confirm Impurity 3 as a stability marker, perform forced degradation specifically targeting the acetal pathway.

Figure 2: Workflow for validating Impurity 3 in forced degradation studies.

Data Analysis: Relative Response Factor (RRF)

Since Impurity 3 has a different chromophore than Pyridoxine (due to the ring fusion), RRF must be established for accurate quantification without running the standard every time.

-

Typical RRF: Expected range 0.8 – 1.2 (Must be experimentally determined).

-

Calculation:

Where

References

-

Veeprho. (n.d.). Pyridoxine Impurity 3 | CAS 96181-47-4.[3] Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Pyridoxine Hydrochloride.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved February 6, 2026, from [Link]

Sources

application of Vitamin B6 Impurity 3 in drug formulation

Application Note: Strategic Profiling of Vitamin B6 Impurity 3 in Pharmaceutical Formulations

Part 1: Executive Summary & Technical Definition

1.1 Introduction In the development of Pyridoxine Hydrochloride (Vitamin B6) formulations, stability is often compromised by light sensitivity and reactivity with formulation excipients. While Pharmacopeial impurities (EP Impurity A, B) are well-documented, Vitamin B6 Impurity 3 (CAS: 1385767-86-1) represents a critical class of Drug-Excipient Interaction Impurities .[1]

This Application Note defines the specific utility of Impurity 3 not as a therapeutic additive, but as a vital Reference Standard (RS) for stability profiling. It serves as a sentinel marker for aldehyde-mediated degradation, often originating from trace impurities in excipients like Polyethylene Glycol (PEG) or gelatin capsules.[1]

1.2 Chemical Identity

-

Chemical Name: 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol[1][3]

-

Molecular Formula: C₁₂H₁₇NO₃

-

Origin: Condensation product of Pyridoxine with propyl-aldehydes or related carbonyl species under acidic/stress conditions.[1]

Part 2: Primary Applications in Drug Development

Application A: Sentinel Marker for Excipient Compatibility

The formation of Impurity 3 involves the reaction of the 4,5-hydroxymethyl groups of Pyridoxine with carbonyl contaminants.[1]

-

Usage: During pre-formulation, researchers "spike" excipients with trace aldehydes or subject the formulation to accelerated aging.

-

Causality: The appearance of Impurity 3 confirms the presence of reactive carbonyls in the excipient matrix (e.g., formaldehyde or acetaldehyde residues in PEG).

-

Actionable Insight: Detection of Impurity 3 triggers a requirement to switch to "Low-Aldehyde" grade excipients or improve packaging to prevent volatile aldehyde ingress.[1]

Application B: Analytical Method Validation (Specificity & LOQ)

Impurity 3 is less polar than the parent Pyridoxine due to the formation of the dioxepino ring (masking two hydroxyl groups).

-

Usage: It is used to validate the Specificity of the HPLC method.

-

Criticality: Standard Pyridoxine methods (often using ion-pairing) must demonstrate that Impurity 3 does not co-elute with the main API peak or other degradation products like Impurity A (Cyclic Ether).[1]

Part 3: Experimental Protocols

Protocol 1: Preparation of Reference Standard Solutions

Objective: Create a stable, accurate stock solution for HPLC validation.

Reagents:

-

Vitamin B6 Impurity 3 Reference Standard (Certified Purity >95%)[1]

-

Methanol (HPLC Grade)[1]

-

Glacial Acetic Acid (Analytical Grade)[1]

-

Deionized Water (18.2 MΩ)[1]

Step-by-Step Methodology:

-

Stock Solution Preparation (100 µg/mL):

-

Weigh accurately 10.0 mg of Impurity 3 RS into a 100 mL volumetric flask.

-

Note on Solubility: Impurity 3 is less water-soluble than Pyridoxine HCl.[1] Dissolve initially in 10 mL of Methanol .

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Dilute to volume with Mobile Phase A (see below).

-

Storage: Store in amber glass at 2-8°C. Stable for 7 days.

-

-

System Suitability Solution:

-

Prepare a solution containing 0.5 mg/mL Pyridoxine HCl and 5.0 µg/mL Impurity 3.

-

Target: This represents a 1.0% impurity spike, ideal for verifying resolution.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

Objective: Separate Pyridoxine, Impurity A, and Impurity 3.

| Parameter | Condition |

| Column | C18 End-capped (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.[1]0) + 10 mM Sodium Hexanesulfonate (Ion Pair) |

| Mobile Phase B | Acetonitrile : Mobile Phase A (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 280 nm |

| Column Temp | 30°C |

| Injection Vol | 20 µL |

Gradient Program:

-

0-10 min: Isocratic 100% A (Elution of Pyridoxine)

-

10-25 min: Linear Gradient to 40% B (Elution of Impurity 3)

-

25-30 min: Isocratic 40% B (Wash)

-

30-35 min: Re-equilibration to 100% A

Validation Criteria (Self-Validating System):

-

Resolution (Rs): Rs > 2.0 between Pyridoxine and Impurity 3.

-

Tailing Factor: T < 1.5 for Impurity 3.[5]

-

Signal-to-Noise (S/N): S/N > 10 for the 5.0 µg/mL spike (LOQ establishment).

Part 4: Visualizing the Science

Diagram 1: The Degradation Mechanism (Formation of Impurity 3)

This diagram illustrates how excipient impurities attack the Vitamin B6 molecule.

Caption: Mechanism of Impurity 3 formation via acid-catalyzed condensation of Pyridoxine with carbonyl contaminants.

Diagram 2: Method Development & Validation Workflow

This workflow ensures the analytical method is robust enough to detect Impurity 3.

Caption: Decision tree for validating HPLC methods specifically for the separation of hydrophobic B6 impurities.

Part 5: References

-

European Pharmacopoeia (Ph. Eur.) . Pyridoxine Hydrochloride Monograph 0245. European Directorate for the Quality of Medicines (EDQM). Available at: [Link]

-

Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press, 2011. (Contextual reference for Drug-Excipient Interactions).

-

International Conference on Harmonisation (ICH) . Guideline Q3B(R2): Impurities in New Drug Products. Available at: [Link]

Sources

- 1. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. VITAMIN B6 IMPURITY 3 Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. Vitamin B6 Impurity 3 - SRIRAMCHEM [sriramchem.com]

- 4. biosynth.com [biosynth.com]

- 5. drugfuture.com [drugfuture.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Vitamin B6 Impurity 3

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with Vitamin B6 Impurity 3. Here, we will delve into the root causes of this common chromatographic problem and provide a structured, in-depth approach to its resolution. Our methodology is grounded in scientific principles to ensure robust and reproducible results.

Understanding the Analyte: Vitamin B6 Impurity 3

Vitamin B6 Impurity 3, identified as 8-methyl-3-propyl-1,5-dihydro-[1][2]dioxepino[5,6-c]pyridin-9-ol, is a known metabolite and impurity of Pyridoxine (Vitamin B6).[1][3] Its chemical structure contains a pyridine ring, which imparts basic properties, and a hydroxyl group, adding to its polarity. The basic nitrogen atom in the pyridine ring is the primary culprit behind peak tailing in reversed-phase HPLC.

The pKa of the pyridine ring in Vitamin B6 is approximately 5.0, and it is reasonable to infer a similar pKa for Impurity 3.[4] This means that at a mobile phase pH around 5, the impurity will exist in a mixed population of its ionized (protonated) and non-ionized forms, leading to peak distortion.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing significant tailing for the Vitamin B6 Impurity 3 peak. What is the most likely cause?

Answer: The most probable cause of peak tailing for Vitamin B6 Impurity 3 is a secondary interaction between the basic pyridine nitrogen of the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[][6]

Causality Explained:

In reversed-phase chromatography, the primary retention mechanism is the hydrophobic interaction between the analyte and the C18 alkyl chains of the stationary phase. However, silica-based columns have residual silanol groups (Si-OH) that are not fully end-capped. These silanols are acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.[7]

The basic pyridine nitrogen of your impurity can become protonated (positively charged) in the mobile phase. This positively charged analyte can then interact strongly with the negatively charged silanol groups via an ion-exchange mechanism. This secondary, stronger interaction, in addition to the primary hydrophobic interaction, results in a portion of the analyte molecules being retained longer than the main population, leading to a "tailing" peak shape.[][8]

Q2: My method uses a standard C18 column and a neutral mobile phase. How can I improve the peak shape of Impurity 3?

Answer: Operating at a neutral pH is often problematic for basic compounds like Vitamin B6 Impurity 3. The most effective strategies to mitigate peak tailing involve modifying the mobile phase to suppress the undesirable silanol interactions.

Here is a systematic approach to improving your peak shape:

Step 1: Mobile Phase pH Adjustment

The most critical parameter to control is the mobile phase pH.[9] Your goal is to ensure that either the silanol groups on the column are not ionized, or the basic analyte is not ionized.

-

Option A: Low pH (Recommended Starting Point)

-

Action: Lower the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer.[6]

-

Why it Works: At a low pH, the high concentration of protons in the mobile phase will suppress the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[10] This minimizes the ion-exchange interaction with your protonated basic impurity, resulting in a more symmetrical peak.

-

Recommended Buffers: Phosphate or citrate buffers are excellent choices for this pH range. Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.

-

-

Option B: High pH (Use with Caution and a pH-Stable Column)

-

Action: Increase the mobile phase pH to above 8.

-

Why it Works: At a high pH, the basic impurity will be in its neutral, non-protonated form. While the silanol groups will be fully ionized, there is no strong ion-exchange interaction with the neutral analyte. However, traditional silica columns are not stable at high pH and will degrade rapidly.[11]

-

Requirement: This approach necessitates the use of a hybrid or organically modified silica column specifically designed for high-pH stability.

-

Step 2: Employing Mobile Phase Additives

If pH adjustment alone is insufficient, consider adding a competing base to the mobile phase.

-

Action: Add a small concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) to your mobile phase and adjust the pH.

-

Why it Works: TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase.[10] By "masking" these sites, it prevents the Vitamin B6 Impurity 3 from engaging in secondary interactions, thereby improving peak shape.

Step 3: Increase Buffer Concentration

-

Action: If you are already using a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM).

-

Why it Works: A higher buffer concentration can also help to mask the residual silanol sites and can improve peak shape by reducing the variability in the ionization state of the analyte as it travels through the column.[8]

Troubleshooting Flowchart for Mobile Phase Optimization

Caption: A workflow for mobile phase optimization to reduce peak tailing.

Q3: I've adjusted my mobile phase, but the peak tailing is still not acceptable. Could the column be the problem?

Answer: Yes, if mobile phase optimization does not resolve the issue, the column itself is the next logical area to investigate.

Column-Related Causes and Solutions:

| Problem | Causality | Recommended Action & Protocol |

| High Silanol Activity | The column may be a "Type A" silica with a high concentration of active, un-endcapped silanol groups.[10] Older columns or those from certain manufacturers are more prone to this. | Switch to a modern, high-purity, end-capped column. Look for columns marketed as "base-deactivated," "Type B," or having ultra-inert stationary phases. These columns have minimal residual silanols and are specifically designed for analyzing basic compounds. |

| Column Contamination | Strongly basic or polar compounds from previous injections may have irreversibly adsorbed to the active sites on the column, leading to poor peak shape for subsequent analyses. | Perform a rigorous column wash. Protocol: 1. Disconnect the column from the detector. 2. Flush with 20 column volumes of your mobile phase without buffer. 3. Flush with 20 column volumes of 50:50 Methanol:Water. 4. Flush with 20 column volumes of 100% Acetonitrile. 5. Flush with 20 column volumes of 100% Isopropanol. 6. Store in a suitable solvent or re-equilibrate with your mobile phase. |

| Column Void or Bed Deformation | A void at the head of the column or a disturbed packing bed can cause peak distortion, including tailing and splitting.[] This can result from pressure shocks or operating at a high pH with a non-pH stable column. | Check for a void. Protocol: 1. Disconnect the column from the system. 2. Carefully inspect the inlet frit. If it is discolored or you see a channel in the packing material, a void has likely formed. 3. If a void is suspected, the column usually needs to be replaced. In some cases, reversing and flushing the column (if the manufacturer allows) can resolve a blocked inlet frit.[] |

Q4: Can my HPLC system contribute to peak tailing?

Answer: While less common for a single peak, system issues can contribute to general peak broadening and asymmetry. This is known as "extra-column band broadening."

System-Level Troubleshooting:

-

Tubing: Ensure that the tubing connecting the autosampler, column, and detector has the smallest possible internal diameter and is as short as possible.

-

Fittings: Check all fittings, especially between the injector and the column, and the column and the detector. Improperly seated fittings can create small voids where sample can diffuse, causing tailing.

-

Detector Flow Cell: A large volume detector cell can contribute to peak broadening. Ensure the cell volume is appropriate for your flow rate and peak widths.

Diagnostic Test: The Neutral Marker Injection

To differentiate between chemical (analyte-column interaction) and physical (system/column void) causes of tailing, perform a diagnostic injection.

Protocol:

-

Prepare a solution of a neutral, non-polar compound like Toluene or Uracil in your mobile phase.

-

Inject this solution under your standard chromatographic conditions.

-

Analyze the peak shape:

-

If the neutral marker peak is symmetrical: The tailing of your Vitamin B6 Impurity 3 is due to a chemical interaction with the stationary phase. Focus on the mobile phase and column chemistry solutions described above.

-

If the neutral marker peak also tails: The problem is likely physical, such as a column void, a blocked frit, or an issue with your HPLC system (extra-column volume).

-

Troubleshooting Logic Diagram

Caption: Differentiating between chemical and physical causes of peak tailing.

References

-

Eagle Biosciences. Vitamin B6 HPLC Assay. [Link]

-

DigitalCommons@UNO. Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. [Link]

-

National Institutes of Health (NIH). A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma. [Link]

-

Element Lab Solutions. Peak Tailing in HPLC. [Link]

-

LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

-

Axion Labs. HPLC Tips Peak Tailing. [Link]

-

Impact Factor. A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. [Link]

-

SciSpace. Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 in pharmaceutical liquid dosage. [Link]

-

MAC-MOD Analytical. The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. [Link]

-

Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

-

Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

-

FooDB. Showing Compound Pyridoxine (FDB000574). [Link]

-

ResearchGate. Impurity profiling UPLC methods for quantitative analysis of some antiemetics formulated with Pyridoxine. [Link]

-

Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

-

Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

-

Waters Corporation. What is "silanol activity" when a column is described as having low or high silanol activity?. [Link]

-

The United States Pharmacopeial Convention. Pyridoxine Hydrochloride. [Link]

-

Welch Materials, Inc. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

-

Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

Sources

- 1. Vitamin B6 Impurity 3 - SRIRAMCHEM [sriramchem.com]

- 2. VITAMIN B6 IMPURITY 3 Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. biosynth.com [biosynth.com]

- 4. Pyridoxine | 65-23-6 [chemicalbook.com]

- 6. agilent.com [agilent.com]

- 7. drugfuture.com [drugfuture.com]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. scispace.com [scispace.com]

optimizing LC gradient for pyridoxine and its impurities

Welcome to the Pyridoxine & Impurities Method Development Center.

As a Senior Application Scientist, I have designed this guide to move beyond generic textbook advice. Pyridoxine (Vitamin B6) is deceptively difficult to analyze due to its high polarity, basicity, and the similar amphoteric nature of its impurities (Pyridoxal, Pyridoxamine).

This guide is structured to help you build a robust, self-validating gradient method.

Module 1: The Foundation – Method Selection Strategy

Before optimizing a gradient, you must select the correct retention mechanism. Standard C18 columns often fail because Pyridoxine elutes in the void volume (

The Decision Matrix

| Feature | Mechanism A: Ion-Pairing (IPC) | Mechanism B: HILIC | Mechanism C: Aqueous Stable C18 |

| Principle | Adds a hydrophobic "tail" (e.g., Hexanesulfonate) to the charged analyte. | Retains polar compounds using a water layer on a polar stationary phase. | Uses proprietary bonding to prevent phase collapse in 100% water. |

| Best For | QC/Routine Analysis. High resolution of impurities; USP-aligned. | LC-MS Applications. Volatile buffers; high sensitivity. | Fast Screening. Simple mobile phases; no equilibration lag. |

| Gradient Difficulty | High. IP reagents equilibrate slowly; baseline drift is common. | Medium. Long re-equilibration times required between injections. | Low. Robust and fast gradients. |

| Impurities Resolved | Excellent for Pyridoxal/Pyridoxamine. | Excellent for 4-Pyridoxic Acid. | Moderate (Polar impurities may still co-elute). |

Recommendation: For robust impurity profiling with UV detection, Mechanism A (IPC) is the industry standard. For MS detection, use Mechanism B (HILIC) . The guide below focuses on optimizing Mechanism A as it is the most challenging yet common requirement.

Module 2: Critical Troubleshooting (The "Why" & "How")

This section addresses the three most common failure modes in Pyridoxine analysis.

Issue A: "The Shark Fin" (Severe Peak Tailing)

Symptom: Pyridoxine peak asymmetry

-

pH Control: You must suppress silanol ionization. Maintain Mobile Phase pH between 2.5 and 3.0 .

-

Column Choice: Use a "highly end-capped" or "base-deactivated" C18 column.

-

Temperature: Elevate to 35°C–40°C to improve mass transfer kinetics.

Issue B: "The Ghost Gradient" (Baseline Drift)

Symptom: Large rising or falling baseline during the gradient, obscuring impurities. The Science: Ion-pairing reagents (e.g., Sodium Hexanesulfonate) change the refractive index and UV absorbance of the mobile phase. If the concentration of IP reagent differs between Line A (aqueous) and Line B (organic), the baseline shifts. The Fix:

-

The Golden Rule of IPC Gradients: The concentration of the Ion-Pairing reagent must be identical in both Mobile Phase A and Mobile Phase B.

Issue C: No Retention (Elution at )

Symptom: Pyridoxine elutes with the solvent front. The Science: The analyte is too polar for the C18 phase. The Fix:

-

Increase IP Concentration: Move from 5 mM to 10 mM Sodium Hexanesulfonate.

-

Lower Organic Start: Start the gradient at 3% or 5% organic, not 10%+.

Module 3: Visualization & Logic Flow

Use the following logic map to diagnose your current chromatogram.

Caption: Logic flow for diagnosing Pyridoxine retention and resolution issues.

Module 4: Advanced Gradient Optimization Protocol

To separate Pyridoxine (PN) from Pyridoxal (PL), Pyridoxamine (PM), and degradation products, use this optimized gradient approach.

Experimental Protocol

1. Mobile Phase Preparation (Critical Step):

-

Buffer (MP A): 10 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid in Water (Adjust to pH 2.8 with TEA/H3PO4).

-

Organic (MP B): 10 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid in 90:10 Acetonitrile:Water.

-

Note: Adding the IP reagent and acid to MP B ensures the baseline remains flat.

-

2. The Scouting Run: Perform a linear gradient from 5% B to 100% B over 20 minutes.

3. Optimization Calculation:

Use the retention data from the scout run to calculate the optimal gradient steepness (

- : Change in organic fraction (e.g., 0.05 to 0.60).

- : Column void volume (approx 1.5 mL for a 4.6x150mm column).

- : Gradient time.[4]

- : Flow rate.[4][5][6][7][8]

4. Final Recommended Gradient Table (Starting Point):

| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |

| 0.0 | 95 | 5 | Load/Retain Pyridoxamine |

| 2.0 | 95 | 5 | Isocratic hold for polar impurities |

| 15.0 | 70 | 30 | Shallow gradient to separate PN/PL |

| 16.0 | 10 | 90 | Wash column (remove hydrophobic matrix) |

| 20.0 | 10 | 90 | Hold Wash |

| 20.1 | 95 | 5 | Return to Initial |

| 28.0 | 95 | 5 | Re-equilibration (Critical for IPC) |

Frequently Asked Questions (FAQ)

Q: Why does my Pyridoxine peak split into two? A: This is often a sample solvent mismatch. If you dissolve your sample in 100% Methanol but your gradient starts at 95% Water, the strong solvent travels with the analyte, causing peak distortion.

-

Fix: Dissolve standards/samples in the Mobile Phase A .

Q: Can I use this method for LC-MS? A: No. Sodium Hexanesulfonate is non-volatile and will ruin your Mass Spectrometer source.

-

Fix: Switch to a HILIC column (e.g., Waters ACQUITY BEH Amide or Agilent ZORBAX HILIC) using Ammonium Formate/Acetonitrile mobile phases [1].

Q: My impurity peaks are disappearing into the noise. How do I improve sensitivity? A: Pyridoxine has an absorption maximum at ~290 nm, but many impurities have higher absorbance at 210-220 nm .

-

Strategy: Use a Diode Array Detector (DAD).[9][10] Quantify Pyridoxine at 290 nm (specificity) and track impurities at 210 nm (sensitivity). Warning: Phosphate buffers absorb at 210 nm; ensure your background is subtracted.

References

-

Agilent Technologies. (2021).[4][11] Simultaneous Detection and Quantitation of 14 Water-Soluble Vitamins in Supplement by LC/MS/MS Triple-Quadrupole. Application Note 5994-4166EN. Link

-

Waters Corporation. (2021). Separation of Water-Soluble Vitamins on Legacy HPLC Columns Compared to CORTECS Premier HPLC Columns. Application Note 720007357. Link

-

United States Pharmacopeia (USP). USP Monograph: Pyridoxine Hydrochloride.[1][7] (Refer to current USP-NF for official regulatory methods). Link

-

National Institutes of Health (NIH). (2011). Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed.Link

Sources

- 1. drugfuture.com [drugfuture.com]

- 2. waters.com [waters.com]

- 3. waters.com [waters.com]

- 4. US9234901B2 - Mass spectrometry method for measuring vitamin B6 in body fluids - Google Patents [patents.google.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. uspbpep.com [uspbpep.com]

- 8. HPLC Method for Separation of Pyridoxine and Doxylamine on Obelisc R Column | SIELC Technologies [sielc.com]

- 9. agilent.com [agilent.com]

- 10. Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

addressing matrix effects in Vitamin B6 Impurity 3 analysis

Technical Support Center: Vitamin B6 & Impurity Analysis Subject: Troubleshooting Matrix Effects in Pyridoxine (Vitamin B6) Impurity 3 Analysis Ticket ID: #B6-IMP3-ION-SUPP Responder: Senior Application Scientist, Analytical Method Development

Executive Summary

You are likely encountering Signal Suppression (Ion Suppression) or Enhancement in your LC-MS/MS workflow. "Impurity 3" in Vitamin B6 synthesis (often structurally related to 6-hydroxypyridoxine or 4-deoxypyridoxine ) is a small, highly polar pyridine derivative.

The Core Problem: Because Impurity 3 is hydrophilic, it requires highly aqueous mobile phases (in Reversed-Phase) or HILIC conditions to retain. Unfortunately, this elution window coincides perfectly with the elution of unretained matrix salts, endogenous phospholipids, and protein precipitation byproducts. This "ion competition" in the electrospray source causes the variability you are seeing.

This guide provides a self-validating workflow to diagnose, remove, and compensate for these effects.

Part 1: The Diagnostic Phase

Do not guess. Visualize the suppression.[1][2][3]

Before changing your extraction method, you must map where the suppression occurs relative to your impurity peak. The industry gold standard for this is Post-Column Infusion (PCI) .

Protocol: Post-Column Infusion (PCI) Profiling

Objective: Create a "Matrix Effect Map" to see if your impurity elutes in a suppression zone.

-

Setup: Bypass the analytical column with a T-piece.

-

Infusion: Syringe-pump a constant flow of pure Impurity 3 standard (approx. 100-500 ng/mL) into the MS source.

-

Injection: Inject a blank matrix extract (processed exactly like your samples) via the LC column.

-

Observation: Monitor the baseline of the Impurity 3 transition.

Visualizing the PCI Workflow

Figure 1: Schematic of the Post-Column Infusion setup. The "Dip" in the baseline indicates the exact retention time where the matrix interferes.

Part 2: Sample Preparation (The "Clean-Up")

Protein Precipitation is not enough.

If your PCI profile shows suppression at the retention time of Impurity 3, your sample prep is likely insufficient. Small polar vitamins (B6) are often extracted with Protein Precipitation (PPT), but PPT does not remove phospholipids , which are the primary cause of ion suppression in bioanalysis.

Comparison of Extraction Strategies

| Method | Removes Proteins? | Removes Phospholipids? | Recovery of Polar Impurity 3 | Matrix Effect Risk |

| Protein Precip (PPT) | Yes | No | High | Critical (High Suppression) |

| Liquid-Liquid (LLE) | Yes | Yes | Low (Impurity 3 is too polar to partition) | Low |

| SLE (Supported Liquid) | Yes | Yes | Low-Medium | Low |

| SPE (Polymeric Strong Cation Exchange) | Yes | Yes | High (Best for B6) | Minimal |

Recommendation: Switch to Phospholipid Removal Plates (e.g., HybridSPE or Ostro) or Mixed-Mode Strong Cation Exchange (MCX) SPE .

-

Why MCX? Pyridoxine and its amine-based impurities are positively charged at acidic pH. They will bind to the cation exchange resin while neutral phospholipids and salts wash away.

Part 3: Chromatographic Resolution

Move the peak, not the matrix.

If you cannot change sample prep, you must separate Impurity 3 from the "Void Volume" (dead time) where salts elute.

The Trap: In Reversed-Phase (C18), Impurity 3 (highly polar) elutes very early (k' < 1.5), often co-eluting with the salt front. The Fix: HILIC (Hydrophilic Interaction Liquid Chromatography) .

In HILIC, water is the "strong" solvent. You start with high acetonitrile.

-

Salts elute immediately (unretained).

-

Impurity 3 (Polar) is retained and elutes later, well away from the suppression zone.

Decision Logic for Method Optimization

Figure 2: Decision tree for selecting the correct mitigation strategy based on analyte retention behavior.

Part 4: Compensation (Internal Standards)

Even with good chromatography, some matrix effect may persist.[1][4] You must use a Stable Isotope Labeled (SIL) Internal Standard.

-

Requirement: The IS must be Impurity 3-d3 or Pyridoxine-d3 (if Impurity 3-d3 is unavailable, though specific IS is preferred).

-

Mechanism: The SIL-IS co-elutes perfectly with the analyte. If the matrix suppresses the analyte signal by 50%, it will also suppress the IS by 50%. The ratio remains constant, preserving quantitative accuracy.

-

Warning: Do not use a structural analog (e.g., a different B vitamin). It will not experience the exact same suppression event at the exact same time.

FAQ: Troubleshooting Specific Scenarios

Q: I see "Impurity 3" in my blank injections. Is this carryover or matrix? A: This is likely Carryover , not matrix effect. Pyridoxine derivatives are "sticky" on metallic surfaces due to phosphate groups (if analyzing phosphorylated forms) or active sites.

-

Fix: Use a needle wash containing 10% 0.1M HCl or Phosphoric Acid to protonate the sites and wash the needle.

Q: My recovery is >120%. How is that possible? A: This is Ion Enhancement . Co-eluting matrix components are improving the ionization efficiency of your droplet evaporation. While less common than suppression, it is equally dangerous.

-

Fix: Dilute your sample 1:5 or 1:10 with mobile phase. If the calculated concentration changes significantly after dilution correction, you have a matrix effect.[1]

Q: Can I use Ion-Pairing reagents (like HFBA) instead of HILIC? A: You can, but be careful. Ion-pairing reagents (IPRs) are "sticky" and can permanently contaminate an LC-MS system, causing suppression in future methods. HILIC is a cleaner alternative for MS detection.

References

-

European Pharmacopoeia (Ph.[5][6][7] Eur.) . Pyridoxine Hydrochloride Monograph 0245. (Defines Impurity A and B structures and standard UV/LC methods).

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (The seminal paper on phospholipid removal).

-

Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. (Establishes the Post-Column Infusion protocol).

-

Bhandari, P. (2020).[1] HILIC Separation of Water-Soluble Vitamins. SIELC Technologies Application Notes. (Details the separation of polar B-vitamins using HILIC/Mixed-Mode).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridoxine European Pharmacopoeia (EP) Reference Standard 58-56-0 [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

Technical Support Center: Pyridoxine & Degradant Separation

Topic: Overcoming Co-elution of Pyridoxine (Vitamin B6) and its Degradants

Status: Operational | Tier: Level 3 (Method Development)

Welcome to the Separation Science Support Hub.

You are likely here because your standard C18 method for Vitamin B6 is failing. You are seeing "shoulders" on your Pyridoxine peak, inconsistent integration, or failing peak purity checks.

This guide addresses the root cause: Structural Isomerism & Zwitterionic Behavior. Pyridoxine (PN) and its degradants—Pyridoxal (PL), Pyridoxamine (PM), and 4-Pyridoxic Acid (4-PA)—share a pyridine ring core with minor functional group variations. In standard Reverse Phase Chromatography (RPC), they co-elute because they possess nearly identical hydrophobic footprints.

Module 1: The Diagnostic Triage

"Is it co-elution or just column aging?"

Before altering chemistry, confirm the issue is co-elution using this logic flow.

Figure 1: Diagnostic logic tree to distinguish hardware/physical issues from thermodynamic selectivity failures.

Module 2: Stationary Phase Selection (The "Fix")

User Question: "My C18 column retains Pyridoxine but fails to separate it from Pyridoxal. Why?"

Technical Insight: Standard C18 columns rely on hydrophobic interaction. The B6 vitamers are highly polar. To retain them on C18, you often need high aqueous content (>95%), which leads to "phase dewetting" (pore collapse) and retention loss. Furthermore, C18 lacks the electron-rich interactions necessary to distinguish the pyridine ring substitutions.

Recommended Solution: Switch to PFP (Pentafluorophenyl) or HILIC.

Comparison of Column Chemistries

| Feature | C18 (Standard) | PFP (Recommended) | HILIC (Amide/Diol) |

| Primary Mechanism | Hydrophobicity | Hydrophilic Partitioning | |

| Selectivity | Poor for polar isomers | Excellent for aromatic isomers | Excellent for polar species |

| Mobile Phase | High Aqueous (Risk of collapse) | Balanced Organic/Aqueous | High Organic (High sensitivity) |

| MS Compatibility | Good | Good | Best (High volatility) |

Protocol A: The PFP "Pi-Pi" Separation (Robustness)

Use this if you have a complex matrix (e.g., plasma, food) and need robust retention. The fluorine atoms in the PFP phase interact specifically with the electron-deficient pyridine ring of the degradants.

-

Column: 2.6 µm PFP (Pentafluorophenyl), 100 x 2.1 mm.

-

Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Methanol (MeOH provides better

- -

Gradient:

-

Hold 5% B for 2 mins (Traps polar degradants).

-

Ramp to 40% B over 8 mins.

-

Wash at 95% B.

-

Protocol B: HILIC (Sensitivity)

Use this if you are analyzing trace degradants by LC-MS/MS.[1]

-

Column: 1.7 µm Amide-HILIC.[1]

-

Mobile Phase A: 90:10 ACN:Water with 10 mM Ammonium Acetate (pH 5.8).

-

Mobile Phase B: 50:50 ACN:Water with 10 mM Ammonium Acetate (pH 5.8).

-

Note: In HILIC, water is the strong solvent.[2] Start with high ACN (Phase A) and ramp "down" in organic content to elute.

Module 3: The pH Factor (Zwitterion Management)

User Question: "My retention times drift day-to-day. Is my buffer wrong?"

Technical Insight: Pyridoxine is a zwitterion with two critical pKa values:

-

pKa ~5.0: Pyridine Nitrogen (Protonated below pH 5).

-

pKa ~9.0: Phenolic Hydroxyl (Deprotonated above pH 9).

If you work at pH 4.5 - 5.5, small changes in mobile phase pH will cause massive shifts in ionization state, ruining reproducibility.[1]

The "Safe Zones" Rule:

-

Zone 1 (Acidic, pH < 3.0): All species are fully protonated (+ charge). Ideal for Ion-Pairing or PFP retention.[1]

-

Zone 2 (Neutral/Basic, pH > 6.0): Not recommended for silica-based columns due to dissolution risk, but necessary for HILIC to keep the stationary phase hydrated.

Action: Adjust your aqueous buffer to pH 3.0 ± 0.1 using Formic Acid or Orthophosphoric Acid (if not using MS). This locks the nitrogen in the protonated state (

Module 4: Advanced Troubleshooting (Photostability)

User Question: "I see a ghost peak eluting just before Pyridoxine that grows over time."

Technical Insight: You are likely observing 6-Hydroxypyridoxine or a Pyridoxine Dimer .[1] Vitamin B6 is extremely photosensitive. Exposure to standard lab lighting for even 30 minutes can generate photo-degradation products that co-elute on standard C18 methods.[1]

The "Amber Protocol":

-

Glassware: All preparation must occur in amber glassware (silanized preferred).

-

Autosampler: Ensure the autosampler door is opaque or the vial tray is covered.

-

Lighting: If possible, equip the prep lab with yellow (sodium vapor) filters.

References & Validated Methods

-

USP Monograph (Pyridoxine HCl): Validated method utilizing ion-pair chromatography with sodium heptanesulfonate (pH 3.[1]0) for impurity separation. Source: USP-NF Online.[1]

-

HILIC Separation Mechanisms: J. Chromatogr. A. "Separation of water-soluble vitamins on amide-based stationary phases."[1] Demonstrates superior selectivity of Amide-HILIC over C18 for B6 vitamers.[1]

-

PFP Selectivity: J. Sep. Sci. "Comparison of PFP and C18 phases for the separation of aromatic isomers." Highlights the pi-pi interaction mechanism.[1] [1]

-

Photodegradation Pathways: J. Agric. Food Chem.[3][4][5][6][7] "Kinetics of light-induced degradation of Vitamin B6."[1] Identifies 6-hydroxypyridoxine as a primary photoproduct.[1]

Sources

- 1. Showing Compound Pyridoxine (FDB000574) - FooDB [foodb.ca]

- 2. lcms.cz [lcms.cz]

- 3. impactfactor.org [impactfactor.org]

- 4. HPLC Separation of Pyridoxine Hydrochloride (Vitamin B6) and Benfotiamine in Milgamma 100 Tablets on Primesep S Column | SIELC Technologies [sielc.com]

- 5. Pyridoxine CAS#: 65-23-6 [m.chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Vitamin B6 (Pyridoxine HCl) Impurity Profiling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Pitfalls in Vitamin B6 Impurity Testing

Executive Summary: The Analytical Landscape

Researchers often underestimate the analytical complexity of Vitamin B6 (Pyridoxine Hydrochloride). While structurally simple, its amphoteric nature (containing both basic nitrogen and acidic phenolic groups) creates significant challenges in Reverse Phase HPLC (RP-HPLC). The primary pitfalls stem from pH-dependent ionization , silanol interactions causing peak tailing, and extreme photosensitivity leading to artifactual impurities.

This guide synthesizes field-proven troubleshooting protocols with regulatory standards (USP/EP) to ensure your impurity profiling is robust, reproducible, and compliant.

Troubleshooting Guides & FAQs

Category A: Chromatography & Separation Issues

Q1: I am observing severe peak tailing (Tailing Factor > 1.5) for the Pyridoxine peak.[1][2][3] How do I fix this?

Diagnosis:

Pyridoxine is a basic amine (

Corrective Protocol:

-

Ion-Pairing Agents: Ensure your mobile phase contains an ion-pairing reagent like Sodium 1-hexanesulfonate or Sodium 1-heptanesulfonate (typically 0.6–1.0 g/L). This masks the charge interactions [1, 2].

-

pH Control: The mobile phase pH is critical. USP methods recommend pH 3.0 .[4] If the pH drifts above 3.5, silanol ionization increases, worsening tailing. Use glacial acetic acid or phosphoric acid to strictly buffer at pH 3.0 [3].

-

Column Selection: Switch to a "base-deactivated" or heavily end-capped C18 column (L1 packing) specifically designed for polar amines.

Q2: My retention times are drifting significantly between runs. Is the column failing?

Diagnosis: Drift is rarely due to column failure in this assay but rather thermal instability or ion-pairing equilibrium .

-

Equilibrium: Ion-pairing reagents require longer equilibration times (often 30–60 mins) to saturate the column surface.

-

Temperature: Pyridoxine retention is highly temperature-dependent.

Corrective Protocol:

-

Thermostat the Column: Set the column oven to 25°C ± 0.5°C . Do not rely on ambient temperature.[5]

-

Equilibration: Flush the column with the mobile phase for at least 60 minutes before the first injection.

Category B: Impurity Identification & Stability

Q3: I see a growing unknown peak at RRT ~0.5–0.6. Is this a process impurity?

Diagnosis: This is likely Pyridoxal , a photodegradation product. Pyridoxine is extremely sensitive to light, oxidizing rapidly to Pyridoxal and eventually 4-Pyridoxic acid in solution [4].

Corrective Protocol:

-

Actinic Glassware: All sample preparations must be performed in low-actinic (amber) glassware.

-

Benchtop Stability: Limit benchtop exposure. Inject samples immediately after preparation.

-

Verification: Compare the retention time (RT) against a Pyridoxal reference standard.

Q4: How do I distinguish between EP Impurity A and Impurity B?

These are structurally distinct and elute at different Relative Retention Times (RRT).

| Impurity | Chemical Name | Mechanism of Formation | Approx RRT* |

| Impurity A | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | Cyclic ether formation (dehydration) | ~1.7 |

| Impurity B | 4-Deoxypyridoxine (5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol) | Process impurity (synthesis byproduct) | ~1.9 |

*Note: RRTs are approximate and depend on the specific gradient/column used (Reference: EP Monograph).

Visual Troubleshooting Workflows

Workflow 1: Diagnosing Peak Tailing & Resolution Failures

Figure 1: Decision tree for troubleshooting peak tailing in Pyridoxine HPLC analysis.

Workflow 2: Pyridoxine Degradation Pathway (Light & pH)

Figure 2: Primary degradation pathways leading to common impurity peaks.

Standardized Experimental Protocol

Method: Ion-Pairing RP-HPLC (Aligned with USP Monograph [3])

Reagents:

-

Mobile Phase: Mix 10 mL Glacial Acetic Acid + 0.6 g Sodium 1-hexanesulfonate + 700 mL Water. Adjust to pH 3.0 with Acetic Acid or 1N NaOH.[4] Add 235 mL Methanol. Dilute to 1000 mL with water.

-